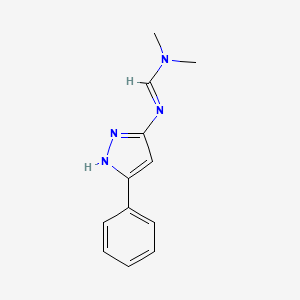
N,N-Dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the phenyl group and the dimethylamino group further enhances its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of essential biomolecules in certain parasites . The binding of the compound to the enzyme’s active site disrupts its function, leading to the inhibition of parasite growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-4-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-1-yl)methanimidamide
Uniqueness
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic properties further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
222314-84-3 |
|---|---|
Molekularformel |
C12H14N4 |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide |
InChI |
InChI=1S/C12H14N4/c1-16(2)9-13-12-8-11(14-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
NZJBGMUMRFILIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=NNC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
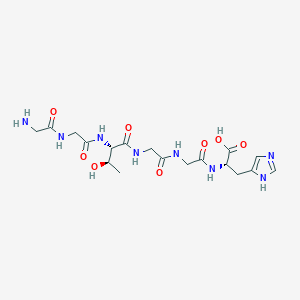
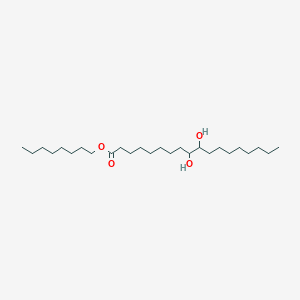
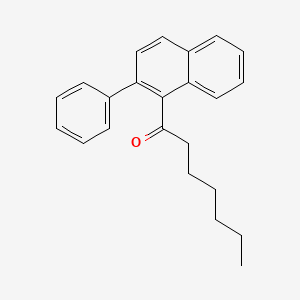
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
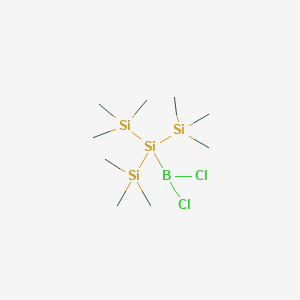
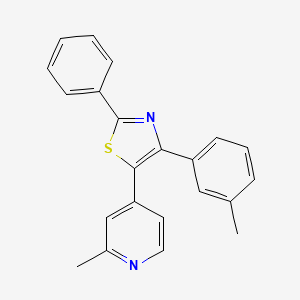
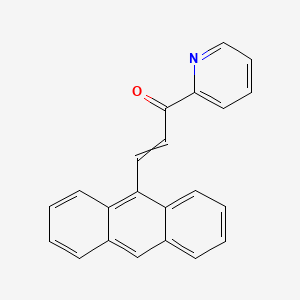

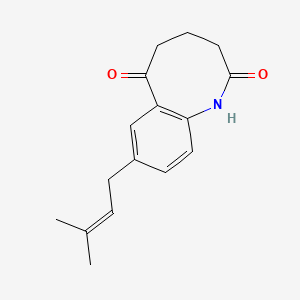
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)

